molecular formula C15H19NO3S B5157728 6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide

6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide

Cat. No.: B5157728
M. Wt: 293.4 g/mol
InChI Key: UFRVUZLBWIECCQ-UHFFFAOYSA-N
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Description

6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group at the 6th position, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method involves the following steps:

    Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, yielding 6-aminonaphthalene.

    Sulfonation: The amine group is then sulfonated to form 6-aminonaphthalene-2-sulfonic acid.

    Methoxylation: The sulfonic acid derivative is methoxylated to introduce the methoxy group at the 6th position.

    N-tert-butylation: Finally, the amine group is alkylated with tert-butyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxyquinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Methoxyquinone derivatives.

    Reduction: Aminonaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects. The methoxy and tert-butyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-naphthaleneboronic acid
  • 6-Methoxy-2-naphthylamine
  • 6-Methoxy-2-naphthaldehyde

Uniqueness

6-Methoxy-N-tert-butylnaphthalene-2-sulfonamide is unique due to the presence of both the sulfonamide and tert-butyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-6-methoxynaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-8-6-11-9-13(19-4)7-5-12(11)10-14/h5-10,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRVUZLBWIECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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